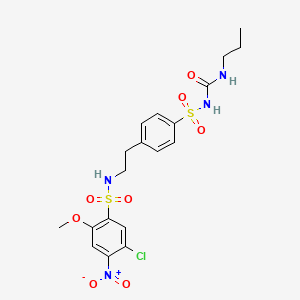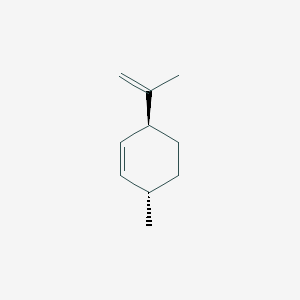
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-: is a complex organic compound that belongs to the quinone family Quinones are characterized by their conjugated cyclic dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the oxidation of appropriate phenolic precursors using oxidizing agents such as peroxydisulfate salts. The reaction is usually carried out in an alkaline aqueous medium, sometimes with the addition of co-solvents like pyridine . The yields of the desired product can vary, but the simplicity of the reaction often makes it a preferred method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Peroxydisulfate salts are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds.
科学的研究の応用
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- exerts its effects involves redox reactions. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. These redox properties make it a valuable compound in various chemical and biological systems.
類似化合物との比較
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the hydroxyl, nitrophenyl, and phenyl substituents.
Hydroquinone: The reduced form of p-Benzoquinone, often used in skin-lightening products.
2,5-Dihydroxy-p-benzoquinone: A similar compound with hydroxyl groups at the 2 and 5 positions.
Uniqueness
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and nitrophenyl groups enhances its reactivity and makes it a versatile compound for various scientific and industrial uses.
特性
CAS番号 |
1242-38-2 |
|---|---|
分子式 |
C18H11NO6 |
分子量 |
337.3 g/mol |
IUPAC名 |
2,5-dihydroxy-3-(4-nitrophenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H11NO6/c20-15-13(10-4-2-1-3-5-10)16(21)18(23)14(17(15)22)11-6-8-12(9-7-11)19(24)25/h1-9,20,23H |
InChIキー |
OZXGEUJRKOAVLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


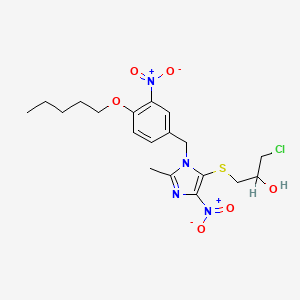
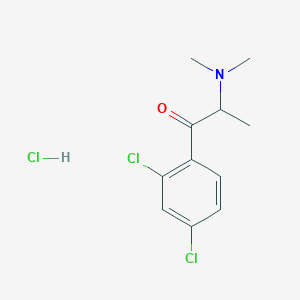
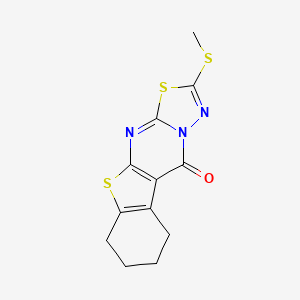


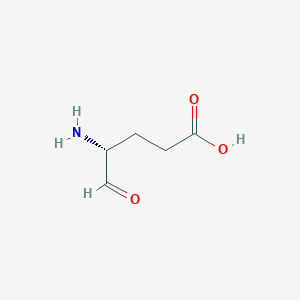
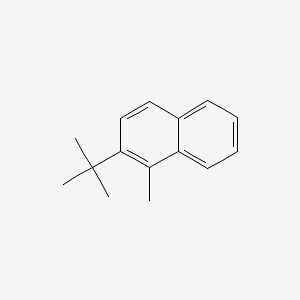
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
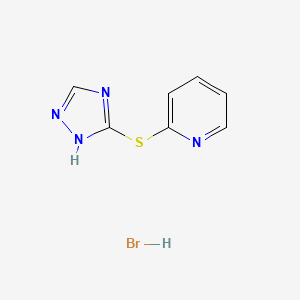
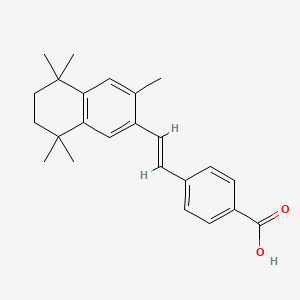
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
